molecular formula C20H12Br2N6OS B15022027 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide

Cat. No.: B15022027
M. Wt: 544.2 g/mol
InChI Key: BIHKBWFVLRRTIO-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both pyridine and acetamide functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate nitriles and amines.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyridine derivative with a thiol compound under controlled conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide lies in its specific combination of functional groups and the presence of bromine atoms, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H12Br2N6OS

Molecular Weight

544.2 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide

InChI

InChI=1S/C20H12Br2N6OS/c21-12-6-15(22)19(26-9-12)27-16(29)10-30-20-14(8-24)17(11-4-2-1-3-5-11)13(7-23)18(25)28-20/h1-6,9H,10H2,(H2,25,28)(H,26,27,29)

InChI Key

BIHKBWFVLRRTIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=N3)Br)Br)N)C#N

Origin of Product

United States

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